3-(2-(furan-2-yl)-2-oxoethyl)quinoxalin-2(1H)-one
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Overview
Description
3-(2-(furan-2-yl)-2-oxoethyl)quinoxalin-2(1H)-one is a heterocyclic compound that features both furan and quinoxaline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(furan-2-yl)-2-oxoethyl)quinoxalin-2(1H)-one typically involves the condensation of a furan derivative with a quinoxaline derivative under specific reaction conditions. One common method involves the use of a furan-2-carbaldehyde and 2-aminobenzamide in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(2-(furan-2-yl)-2-oxoethyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinoxaline moiety can be reduced to form tetrahydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include furan-2,3-dione derivatives, tetrahydroquinoxaline derivatives, and various substituted furan derivatives.
Scientific Research Applications
3-(2-(furan-2-yl)-2-oxoethyl)quinoxalin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Its derivatives are being explored for their potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the development of organic electronic materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(2-(furan-2-yl)-2-oxoethyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Di(furan-2-yl)quinoxaline: This compound also contains furan and quinoxaline moieties but differs in the substitution pattern.
2-quinoxalin-2-yl-furan-3-ol: Another related compound with a different functional group attached to the furan ring.
(E)-3-(furan-2-yl)-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]prop-2-enamide: A more complex derivative with additional functional groups.
Uniqueness
3-(2-(furan-2-yl)-2-oxoethyl)quinoxalin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of furan and quinoxaline moieties makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H10N2O3 |
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Molecular Weight |
254.24 g/mol |
IUPAC Name |
3-[2-(furan-2-yl)-2-oxoethyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C14H10N2O3/c17-12(13-6-3-7-19-13)8-11-14(18)16-10-5-2-1-4-9(10)15-11/h1-7H,8H2,(H,16,18) |
InChI Key |
XFRKAGFOYSTTCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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